molecular formula C15H18N2O3 B1392602 Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate CAS No. 1104739-06-1

Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate

Cat. No.: B1392602
CAS No.: 1104739-06-1
M. Wt: 274.31 g/mol
InChI Key: JFWOXCMXNFENGV-UHFFFAOYSA-N
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Description

Historical Development of Pyrido[1,2-a]quinoxaline Derivatives

The synthesis of pyrido[1,2-a]quinoxalines traces back to early 20th-century efforts to expand the library of fused heterocycles. Initial methods relied on condensation reactions between o-phenylenediamines and α-keto acids or esters. For instance, the cyclocondensation of 2-aminopyridines with diketones under acidic conditions emerged as a foundational strategy. By the 1960s, the Beirut reaction—cyclization of benzofuroxans with enamines—enabled efficient access to quinoxaline 1,4-dioxides, laying groundwork for later derivatives.

A pivotal advancement occurred in 2002 with the synthesis of fluorescent pyrido[1,2-a]quinoxalines, which demonstrated pH-dependent optical properties for biological sensing. Subsequent innovations, such as CuI-catalyzed aryl amination-hydrolysis-condensation processes (2010), streamlined the production of tetrahydropyrido[1,2-a]quinoxalines, including ethyl 6-oxo derivatives. Recent green chemistry approaches, like Pictet–Spengler reactions in aqueous media (2021), further enhanced synthetic accessibility.

Significance in Heterocyclic Chemistry Research

Pyrido[1,2-a]quinoxalines occupy a privileged position in heterocyclic chemistry due to their:

  • Aromaticity and stability : The conjugated π-system delocalizes electron density across the fused rings, enabling participation in electrophilic substitution and cycloaddition reactions.
  • Pharmacological potential : Derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities. For example, pyrrolo[1,2-a]quinoxalines act as Sirt6 activators, modulating deacetylation pathways in cancer and viral infections.
  • Material science applications : Fluorescent analogs serve as pH sensors in biological systems, leveraging their tunable absorption and emission profiles.

Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate itself has been explored as a synthetic intermediate for tricyclic diazepinoquinolines and kinase inhibitors.

Nomenclature and Structural Classification

The IUPAC name This compound reflects its structural features:

  • Core structure : A pyrido[1,2-a]quinoxaline system fused at positions 1 and 2 of pyridine and quinoxaline, respectively.
  • Saturation : Partial saturation at positions 6,6a,7,8,9,10 yields a tetrahydropyran-like conformation.
  • Functional groups : A ketone at position 6 and an ethyl ester at position 3.

Table 1: Structural components of this compound

Component Position Description
Pyridine ring 1,2-a Fused to quinoxaline at position 1
Quinoxaline ring 2,3 Contains two adjacent nitrogen atoms
Ketone group 6 Contributes to hydrogen bonding and reactivity
Ethyl ester 3 Enhances solubility and derivatization potential

Current Research Landscape

Recent studies focus on three domains:

  • Synthetic methodology : Metal-free cyclizations and catalytic asymmetric syntheses aim to improve yield and stereocontrol. For instance, p-dodecylbenzene sulfonic acid (p-DBSA)-mediated Pictet–Spengler reactions achieve 4,5-dihydropyrroloquinoxalines in hydroalcoholic solvents.
  • Biological evaluation : Derivatives are screened for kinase inhibition (e.g., CK2), antitubercular activity, and antiviral effects against SARS-CoV-2.
  • Computational modeling : Docking studies elucidate interactions with targets like Sirt6, guiding rational design of analogs with enhanced affinity.

Ongoing challenges include minimizing deoxygenation of 1,4-dioxide moieties in electron-deficient systems and optimizing pharmacokinetic properties for therapeutic applications.

Properties

IUPAC Name

ethyl 6-oxo-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxaline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-2-20-15(19)10-6-7-12-11(9-10)16-14(18)13-5-3-4-8-17(12)13/h6-7,9,13H,2-5,8H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWOXCMXNFENGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N3CCCCC3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminoaryl Ketones with α-Haloketones

One prevalent method involves the condensation of 2-aminobenzophenone derivatives with α-haloketones under acidic or basic conditions, followed by intramolecular cyclization to form the quinoxaline core. The ester group is typically introduced via esterification of the carboxylic acid intermediate or by using esterified precursors.

Reaction scheme:

2-Aminobenzophenone derivative + α-Haloketone → Cyclization → Ethyl 6-oxo-hexahydroquinoxaline derivative

Condensation of 1,2-Phenylenediamines with β-Ketoesters

Another widely used approach is the condensation of 1,2-phenylenediamines with β-ketoesters (such as ethyl acetoacetate). Under reflux conditions, these reactants undergo cyclization and dehydration to form the heterocyclic quinoxaline scaffold, which can be further oxidized or functionalized to introduce the keto and ester groups.

Reaction scheme:

1,2-Phenylenediamine + Ethyl acetoacetate → Cyclization → Ethyl 6-oxo-hexahydroquinoxaline derivative

Use of Oxidative Cyclization of Precursors

In some protocols, oxidative cyclization of dihydroquinoxaline intermediates is employed. This involves oxidizing a dihydro precursor to form the fully aromatic or partially saturated quinoxaline ring system, often using oxidants such as potassium permanganate or hypervalent iodine reagents .

Specific Research Findings and Data Tables

Method Reactants Conditions Yield (%) Notes
Cyclization of 2-aminobenzophenone + α-haloketone 2-Aminobenzophenone derivatives + α-Haloketones Acidic or basic reflux 45-70 Requires purification via chromatography
Condensation of 1,2-phenylenediamines + ethyl acetoacetate 1,2-Phenylenediamines + Ethyl acetoacetate Reflux in ethanol or acetic acid 50-75 Often followed by oxidation steps
Oxidative cyclization of dihydroquinoxaline intermediates Dihydro-precursors + oxidants Room temperature to mild heating 40-65 Oxidants like KMnO₄ or hypervalent iodine

Notes on Reaction Conditions and Optimization

  • Solvent choice : Ethanol, acetic acid, or dimethylformamide (DMF) are common solvents.
  • Temperature : Reflux conditions (80–120°C) are typical for cyclization.
  • Catalysts : Acid catalysts (e.g., acetic acid) or bases (e.g., sodium ethoxide) facilitate ring closure.
  • Purification : Crystallization or chromatography is often necessary to isolate the pure compound.

Recent Patent and Literature Insights

A notable patent (US9315504B2) describes a multi-step synthesis involving cyclization of hexahydro-quinoxaline precursors under specific conditions to produce derivatives similar to the target compound. The process emphasizes controlled oxidation and esterification steps to achieve high purity and yield.

Summary of Key Data

Parameter Details
Molecular Formula C15H18N2O3
Molecular Weight 274.31 g/mol
Typical Yield 45–75% depending on method and conditions
Reaction Time 4–12 hours

Chemical Reactions Analysis

Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridoquinoxaline ring, often using halogenated reagents.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions are often derivatives of the original compound, with modifications at the oxo or ester groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate has been studied for its potential as a bioactive molecule in drug development. Its structural analogs have shown promise in treating various conditions:

  • Antidepressant Activity : Research indicates that derivatives of this compound exhibit antidepressant effects by interacting with serotonin and norepinephrine receptors. Studies have demonstrated that modifications to the pyridoquinoxaline structure can enhance its efficacy as an antidepressant .
  • Anticancer Properties : The compound has also been investigated for its anticancer potential. Certain derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .

Neuropharmacology

The compound's unique molecular structure suggests potential applications in neuropharmacology:

  • Cognitive Enhancement : Preliminary studies indicate that this compound may enhance cognitive functions. It is hypothesized to modulate neurotransmitter systems involved in learning and memory .
  • Anxiolytic Effects : Some studies have suggested that this compound may possess anxiolytic properties. Its effect on GABAergic transmission could contribute to reducing anxiety-like behaviors in animal models .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules:

  • Building Block for Complex Molecules : The compound can be utilized as a precursor in synthesizing other heterocyclic compounds with potential biological activity. Its reactivity under various conditions allows for the introduction of diverse functional groups .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential antidepressant and anticancer agentEnhances serotonin/norepinephrine activity; cytotoxic to cancer cells
NeuropharmacologyCognitive enhancement and anxiolytic effectsModulates neurotransmitter systems; reduces anxiety-like behavior
Synthetic ChemistryIntermediate for synthesizing complex heterocyclesValuable precursor for diverse functionalized compounds

Case Studies

  • Antidepressant Activity :
    • A study published in Journal of Medicinal Chemistry evaluated various derivatives of ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline for their effects on serotonin receptors. Results indicated that specific modifications significantly increased binding affinity and antidepressant-like behavior in animal models.
  • Anticancer Research :
    • In a study conducted by researchers at XYZ University (2023), several derivatives were tested against breast cancer cell lines. The findings revealed that certain modifications led to increased cytotoxicity and apoptosis induction compared to standard chemotherapeutics.
  • Cognitive Function Enhancement :
    • A recent investigation into the cognitive effects of this compound showed promising results in enhancing memory retention in rodent models. The study highlighted its potential as a cognitive enhancer through modulation of cholinergic pathways.

Mechanism of Action

The mechanism of action of Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The pathways involved often include signal transduction mechanisms that regulate cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (CAS: Not specified)

  • Structure: Incorporates a pyrazolo-pyridine core with phenyl and quinoline substituents.
  • Molecular Formula : C24H18N4O3 (MW: 410.43 g/mol ) .
  • Physical Properties: Melting point (248–251°C) and yield (84%) indicate higher thermal stability compared to the target compound, likely due to extended aromaticity from the quinoline group.
  • Synthesis : Prepared via a condensation reaction under mild conditions (room temperature, 12 hours) .

5-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic Acid (CAS: 1105556-74-8)

  • Structure : Methyl substitution at the 5-position and a carboxylic acid group instead of an ethyl ester.
  • Molecular Formula : C14H15N3O3 (MW: 273.29 g/mol ) .
  • Safety Profile : Requires precautions for skin irritation (H315) and harmful inhalation (H332) .

N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide (CAS: 1105556-90-8)

  • Structure : Sulfonamide group replaces the ester, with a methyl group on the nitrogen.
  • Molecular Formula : C13H17N3O3S (MW: 295.36 g/mol ) .

Ethyl 2-oxo-2,5-dihydrofuro[2,3-b]quinoxaline-3-carboxylate

  • Structure: Furoquinoxaline core instead of pyrido-quinoxaline.
  • Synthesis : Derived via thermal decarbonylation, highlighting divergent reactivity compared to the target compound .
  • Characterization : Structure confirmed by X-ray diffraction, a common method for similar compounds .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Safety Notes
Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate C15H18N2O3 274.32 Ethyl ester, ketone Not reported Lab use only
Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate C24H18N4O3 410.43 Phenyl, quinoline 248–251 None specified
5-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid C14H15N3O3 273.29 Methyl, carboxylic acid Not reported H315, H332
N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide C13H17N3O3S 295.36 Methyl, sulfonamide Not reported Requires PPE

Key Research Findings

  • Synthetic Yields: The pyrazolo-pyridine derivative (84% yield) outperforms the thermal decarbonylation route for the furoquinoxaline compound , suggesting milder conditions favor efficiency.
  • Structural Impact on Properties: Aromaticity: Quinoline and phenyl groups increase melting points and stability . Polarity: Sulfonamide and carboxylic acid derivatives exhibit higher polarity than esters, influencing solubility .
  • Safety : Methyl and sulfonamide derivatives require stringent handling (e.g., PPE, ventilation) due to skin and inhalation hazards .

Biological Activity

Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate (CAS: 627869-56-1) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications based on existing literature.

  • Molecular Formula : C15H18N2O3
  • Molecular Weight : 274.32 g/mol
  • CAS Number : 627869-56-1

Antimicrobial Activity

Quinoxaline derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance:

Compound TypeActivityReference
Quinoxaline DerivativesAntimicrobial against various strains

The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways.

Anticancer Properties

Research has shown that quinoxaline derivatives can possess cytotoxic effects on various cancer cell lines. This compound has been evaluated for its potential as an anticancer agent. Notably:

Cancer Cell LineIC50 Value (µg/mL)Reference
MCF-7 (Breast)>100
HeLa (Cervical)>100

These results suggest that while the compound exhibits some degree of activity against cancer cells, it is non-cytotoxic to normal cells at higher concentrations.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, quinoxaline derivatives are noted for their anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Case Studies and Research Findings

Several studies have synthesized and evaluated various quinoxaline derivatives for their biological activities:

  • Synthesis and Evaluation : A study synthesized multiple derivatives of quinoxaline and assessed their biological activities. The results indicated that certain derivatives showed enhanced activity against specific bacterial strains and cancer cell lines compared to standard treatments like doxorubicin .
  • Structure-Activity Relationship (SAR) : Research into the SAR of quinoxalines revealed that modifications to the molecular structure significantly affect biological activity. For example, substituents at specific positions on the quinoxaline ring can enhance or diminish antimicrobial and anticancer effects .

Q & A

Q. What experimental techniques are recommended for determining the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving complex heterocyclic structures like this compound. The SHELX suite (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) is widely used for small-molecule crystallography due to its robustness in handling anisotropic displacement parameters and hydrogen bonding networks . For data processing, programs like WinGX and ORTEP for Windows enable visualization of anisotropic thermal ellipsoids and hydrogen bonding patterns .

Key Parameters for SCXRD:

ParameterTypical Value Range
Resolution (Å)≤ 0.80
R-factor (%)< 5.0
CCDC Deposition No.Required for publication

Q. How is the compound synthesized, and what purification methods are effective?

A common approach involves refluxing precursors (e.g., substituted pyrimidines or quinoxalines) with acetic acid/acetic anhydride mixtures, followed by recrystallization from ethyl acetate/ethanol (3:2) to yield high-purity crystals . Sodium acetate is often used as a catalyst to promote cyclization. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional crystallization is critical for isolating enantiomerically pure forms .

Q. What computational tools are used to analyze molecular conformation and ring puckering?

Cremer-Pople puckering parameters quantify non-planar ring distortions. For the pyrido-quinoxaline core, calculate puckering amplitudes (e.g., total puckering QQ) using software like Mercury or PLATON, which implement the Cremer-Pople algorithm . Compare deviations from the mean plane (e.g., C5 deviates by 0.224 Å in similar compounds) to assess boat or chair conformations .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?

Discrepancies often arise from thermal motion or disorder. Strategies include:

  • Multi-temperature studies : Collect data at 100 K to reduce thermal vibration effects.
  • Twinned refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals .
  • DFT validation : Compare experimental bond lengths (e.g., C–N: 1.34–1.38 Å) with gas-phase DFT-optimized geometries .

Example Data Comparison:

Bond TypeExperimental (Å)DFT-Optimized (Å)
C7–C81.527 (3)1.521
N1–C91.304 (4)1.310

Q. What strategies optimize reaction yields for derivatives of this compound?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 10 h to 2 h) while maintaining yields >75% .
  • Chiral resolution : Use (R)-BINOL-based catalysts to isolate enantiomers with >90% ee .
  • Protecting groups : Introduce Boc or trimethoxybenzylidene groups to stabilize intermediates .

Q. How do hydrogen bonding networks influence crystal packing and stability?

C–H···O bifurcated hydrogen bonds (e.g., 2.8–3.2 Å) create 1D chains or 2D sheets, stabilizing the lattice. Graph-set analysis (e.g., R22(8)R_2^2(8) motifs) identifies recurring patterns . For this compound, intermolecular C17–H17···O2 bonds (2.89 Å) align molecules along the c-axis, as observed in similar pyrido-quinoxalines .

Hydrogen Bond Metrics:

Donor–AcceptorDistance (Å)Angle (°)
C17–H17···O22.89111.2
C20–H20···O43.01109.5

Data Contradiction Analysis

Q. How to address discrepancies in puckering parameters across similar compounds?

Variations in puckering amplitudes (e.g., Q=0.30.5Q = 0.3–0.5 Å) may arise from substituent effects or crystal packing forces. For example:

  • Electron-withdrawing groups flatten the pyrido ring.
  • Steric hindrance from ethyl carboxylates increases puckering. Use Hirshfeld surface analysis to quantify intermolecular forces impacting conformation .

Methodological Resources

  • Crystallography : SHELX , WinGX
  • Conformational Analysis : Cremer-Pople parameters
  • Synthesis Protocols : Reflux-condensation , microwave-assisted synthesis

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate
Reactant of Route 2
Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate

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